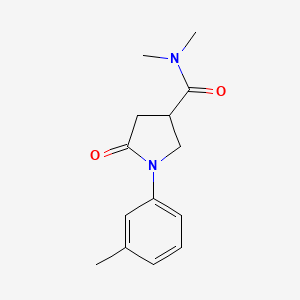

N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Vue d'ensemble

Description

The chemical compound N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is of significant interest due to its potential applications in various fields of chemistry and materials science. Its synthesis, structure, and properties have been explored to understand its behavior and applications better.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that may include cyclization, condensation, and functionalization steps to introduce specific functional groups into the pyrrolidine ring. Techniques such as microwave irradiation and solvent-free conditions can promote these reactions, offering pathways to synthesize derivatives of N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide efficiently (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is characterized by intermolecular and intramolecular hydrogen bonding, which plays a crucial role in determining their physical and chemical properties. X-ray crystallography and NMR spectroscopy are essential techniques used for structural analysis, revealing the presence of a strong hydrogen bonding network (Marlin, Olmstead, & Mascharak, 2000).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including with dinucleophiles to form pyrimidine derivatives, highlighting their reactivity and potential for generating structurally diverse molecules. Such reactions are crucial for the development of new materials and pharmaceuticals (Schenone, Sansebastiano, & Mosti, 1990).

Physical Properties Analysis

The physical properties of compounds like N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. These properties are critical for determining their suitability for various applications, including in material science and drug formulation (Linden, Wright, & König, 1995).

Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is structurally related to compounds investigated for their potential antidepressant and nootropic activities. For instance, Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone were synthesized and evaluated for these activities. Compounds with specific substitutions on the aryl ring exhibited significant antidepressant and nootropic effects, suggesting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Thomas et al., 2016).

Intermolecular Interactions and Crystal Chemistry

Research on compounds like N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide contributes to understanding the crystal chemistry and intermolecular interactions of related structures. For example, the synthesis and characterization of N,N'-diphenylisophthalamide and related compounds revealed insights into their crystalline structures and intermolecular hydrogen bonding, highlighting the subtle differences in conformations and packing due to intramolecular interactions (Malone et al., 1997).

DNA Recognition and Medicinal Applications

Polyamides containing N-methylpyrrole and N-methylimidazole units, related to N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, have been studied for their ability to target specific DNA sequences. Such compounds can form stacked dimers that selectively bind to DNA in the minor groove, offering a strategy to control gene expression and treat diseases, including cancer. This research highlights the potential medicinal applications of pyrrole-based polyamides in targeting G/C rich sequences with high specificity (Chavda et al., 2010).

Material Science and Polymer Development

The study of N,N-dimethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide-related compounds extends to material science, where their structural motifs are incorporated into polymers. For example, soluble, curable, and thermally stable aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups were synthesized, exhibiting outstanding solubility and thermal stability. Such materials have potential applications in advanced materials due to their solubility and thermal properties (Ravikumar & Saravanan, 2012).

Propriétés

IUPAC Name |

N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-5-4-6-12(7-10)16-9-11(8-13(16)17)14(18)15(2)3/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGNQARZHBEXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4582727.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)

![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)

![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)